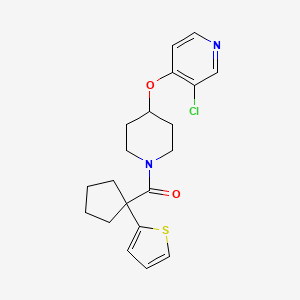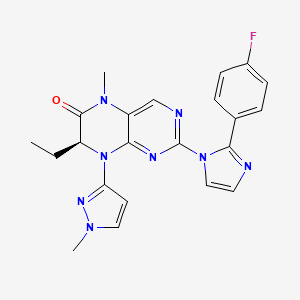![molecular formula C12H14N2O2 B2541900 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1040715-76-1](/img/structure/B2541900.png)
3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom at the 3-position of the diazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with propylamine, followed by cyclization using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides, amines, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives. It serves as a precursor for the development of new chemical entities with potential pharmacological activities.
Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes. It is used to investigate the mechanisms of action of benzodiazepines and their effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders. It serves as a lead compound for the development of new anxiolytic and sedative drugs.
Industry: In the pharmaceutical industry, the compound is used in the formulation of benzodiazepine-based medications. It is also employed in the production of diagnostic agents and research chemicals.
Wirkmechanismus
The mechanism of action of 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic anxiolytic and sedative effects of benzodiazepines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: A closely related compound without the propyl group.
3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Similar structure with a methyl group instead of a propyl group.
7,8-dimethoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione: A benzazepine derivative with methoxy groups.
Uniqueness
The presence of the propyl group in 3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione imparts unique pharmacological properties compared to its analogs. This structural modification can influence the compound’s binding affinity to receptors, metabolic stability, and overall pharmacokinetic profile. As a result, it may exhibit distinct therapeutic effects and side effect profiles, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-propyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-10-12(16)13-9-7-4-3-6-8(9)11(15)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZYWXFHHSFFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2541824.png)




![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![methyl 2-(3-phenoxypropanamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
